molecular formula C8H12N2O5S B2865232 3,4-Dihydro-2h-1,4-benzoxazin-6-amine sulfate CAS No. 2102408-78-4

3,4-Dihydro-2h-1,4-benzoxazin-6-amine sulfate

Cat. No.: B2865232
CAS No.: 2102408-78-4
M. Wt: 248.25
InChI Key: UVUGDGRIYQQKIT-UHFFFAOYSA-N
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Description

3,4-Dihydro-2h-1,4-benzoxazin-6-amine sulfate is a heterocyclic compound with the molecular formula C8H12N2O5S It is characterized by a benzene ring fused to an oxazine ring, which contains both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2h-1,4-benzoxazin-6-amine sulfate typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . One common method involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . Another approach is the Mannich reaction, which uses a phenol, an amine, and formaldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2h-1,4-benzoxazin-6-amine sulfate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully saturated compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2h-1,4-benzoxazin-6-amine sulfate is unique due to its specific functional groups and the resulting chemical properties. Its sulfate group enhances its solubility and reactivity, making it suitable for various applications that similar compounds might not be able to achieve.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-6-amine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.H2O4S/c9-6-1-2-8-7(5-6)10-3-4-11-8;1-5(2,3)4/h1-2,5,10H,3-4,9H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDQKKDESBIXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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